molecular formula C22H14BrNO3 B2913327 N-(2-benzoyl-4-bromophenyl)benzofuran-2-carboxamide CAS No. 923499-62-1

N-(2-benzoyl-4-bromophenyl)benzofuran-2-carboxamide

Cat. No. B2913327
CAS RN: 923499-62-1
M. Wt: 420.262
InChI Key: INDCMCHIUCGMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BBFA is a novel benzofuran-based acrylamide monomer. It possesses various active functional groups, making it potentially valuable in diverse applications, from medicine to industry (such as textiles) . The synthesis and characterization of BBFA are crucial for understanding its properties and potential uses.


Synthesis Analysis

BBFA is synthesized by reacting (3-Amino-benzofuran-2-yl)-(4-bromophenyl) methanone with acryloylchloride at low temperatures (0–5°C). The chemical structure of BBFA is elucidated using techniques such as nuclear magnetic resonance (1H-NMR) , infrared (FT-IR) , and UV-Visible spectrophotometry . The resulting compound is a key building block for further studies.


Molecular Structure Analysis

The molecular geometry and vibration assignments of BBFA are calculated. Both the longest and shortest bonds within the structure are determined. Additionally, the nucleophilic and electrophilic regions of the monomer are identified. Theoretical spectroscopic data align well with experimental data, confirming the consistency of the proposed structure .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

A diversity-oriented synthesis approach has been developed for highly functionalized benzofuran-2-carboxamides. This process involves the Ugi four-component reaction followed by microwave-assisted Rap-Stoermer reaction, providing a collection of N-aryl 2-bromoacetamides with moderate to good yields. Such methodologies highlight the adaptability and efficiency of producing benzofuran derivatives (Han, Wu, & Dai, 2014).

Chemoselective N-Benzoylation

The N-benzoylation of aminophenols using benzoylisothiocyanates has been studied, producing compounds of biological interest, such as N-(2-hydroxyphenyl)benzamides. This chemoselective approach provides a straightforward method for synthesizing benzamide derivatives (Singh, Lakhan, & Singh, 2017).

Applications in Polymer Science

Polymer Synthesis and Characterization

N-[2–(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide (BBFA), a novel benzofuran-based acrylamide monomer, has been synthesized for potential evaluation in various areas from medicine to industry, including textiles. The presence of active functional groups in acrylamide copolymers points to the significance of this compound in polymer science and industry (Barım & Akman, 2021).

Biomedical Applications

Antimalarial Activity

Bromo-benzothiophene carboxamide derivatives, closely related structurally to benzofuran carboxamides, have shown promise as potent inhibitors of Plasmodium falciparum, suggesting a potential avenue for the development of new antimalarial drugs. These compounds specifically target the asexual blood stages of the parasite in vitro and in vivo (Banerjee et al., 2011).

Future Directions


References

  • Barim, E., & Akman, F. (2022). “Study on vibrational spectroscopy, molecular property, UV-VIS, HOMO-LUMO energies and MEP analysis of N-[2-(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide monomer by DFT method.” Pigment & Resin Technology, 51(1), 69-79

properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrNO3/c23-16-10-11-18(17(13-16)21(25)14-6-2-1-3-7-14)24-22(26)20-12-15-8-4-5-9-19(15)27-20/h1-13H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDCMCHIUCGMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-bromophenyl)benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.